molecular formula C10H14N2O4S B1584617 N,N-Diethyl-3-nitrobenzenesulfonamide CAS No. 6335-26-8

N,N-Diethyl-3-nitrobenzenesulfonamide

Cat. No.: B1584617
CAS No.: 6335-26-8
M. Wt: 258.3 g/mol
InChI Key: HOGKOBQIINJDJM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitrobenzenesulfonamide: is an organic compound with the molecular formula C10H14N2O4S It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring, with two ethyl groups (-C2H5) attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of N,N-Diethylbenzenesulfonamide: The synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide typically begins with the nitration of N,N-Diethylbenzenesulfonamide. This process involves the reaction of N,N-Diethylbenzenesulfonamide with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at low temperatures (0-5°C). The nitration reaction introduces a nitro group at the meta position of the benzene ring, resulting in the formation of this compound.

Industrial Production Methods:

    Batch Process: In industrial settings, the batch process is commonly used for the production of this compound. This involves the stepwise addition of nitrating agents to a reaction vessel containing N,N-Diethylbenzenesulfonamide under controlled temperature and stirring conditions. The reaction mixture is then quenched with water, and the product is isolated by filtration and purified by recrystallization.

    Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, where the nitration reaction occurs under controlled conditions. The product is continuously removed from the reactor, purified, and collected.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N,N-Diethyl-3-nitrobenzenesulfonamide can undergo reduction reactions to convert the nitro group (-NO2) to an amino group (-NH2). Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) in the presence of hydrochloric acid (HCl).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as halides or amines, typically under basic or acidic conditions.

Major Products:

    Reduction: N,N-Diethyl-3-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: N,N-Diethyl-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in sulfonamide metabolism.

Medicine:

    Drug Development: this compound is explored for its potential use in the development of new therapeutic agents, particularly those targeting bacterial infections.

Industry:

    Chemical Manufacturing: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Mechanism:

    Enzyme Inhibition: N,N-Diethyl-3-nitrobenzenesulfonamide exerts its effects primarily through the inhibition of specific enzymes. The nitro group and sulfonamide group interact with the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its normal reaction.

Molecular Targets and Pathways:

    Sulfonamide Metabolism: The compound targets enzymes involved in the metabolism of sulfonamides, disrupting their normal function and leading to the accumulation of sulfonamide intermediates.

Comparison with Similar Compounds

    N,N-Diethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N,N-Dimethyl-3-nitrobenzenesulfonamide: Contains methyl groups instead of ethyl groups, which can affect its reactivity and solubility.

    N,N-Diethyl-4-nitrobenzenesulfonamide: Has the nitro group at the para position, which can influence its chemical properties and reactivity.

Uniqueness:

    Reactivity: The presence of both the nitro group and the sulfonamide group in N,N-Diethyl-3-nitrobenzenesulfonamide makes it highly reactive and versatile in various chemical reactions.

    Applications: Its unique structure allows it to be used in a wide range of scientific research applications, from organic synthesis to enzyme inhibition studies.

Properties

IUPAC Name

N,N-diethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-11(4-2)17(15,16)10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKOBQIINJDJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282990
Record name N,N-Diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6335-26-8
Record name 6335-26-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29052
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethylamine (2.4 g) was dissolved in pyridine (15 ml) and 3-nitrobenzenesulfonyl chloride (6.7 g) was added, followed by stirring at 50° C. for 2 hours. The residue obtained by an evaporation of pyridine under a reduced pressure was dissolved in methylene chloride (150 ml), washed with water, 1N hydrochloric acid, water, and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate. Evaporation of the solvent under a reduced pressure gave N,N-diethyl-3-(nitro)benzenesulfonamide (4.0 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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